Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate
Description
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate is a benzoate ester derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) attached via an ether linkage at the 3-position of the aromatic ring and a methoxy group at the 4-position.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate |
InChI |
InChI=1S/C12H15NO4/c1-15-10-4-3-8(12(14)16-2)5-11(10)17-9-6-13-7-9/h3-5,9,13H,6-7H2,1-2H3 |
InChI Key |
IGHQMZOBCCXCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate typically involves the reaction of 3-(azetidin-3-yloxy)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Positional Isomers and Azetidine Derivatives
- Methyl 4-(azetidin-3-yloxy)benzoate (CID 53410616) Molecular Formula: C₁₁H₁₃NO₃ Key Differences: The azetidine group is at the 4-position instead of the 3-position. The 3-substituted isomer (target compound) could exhibit distinct solubility or metabolic stability due to spatial arrangement .
Substituted Benzoate Esters with Varied Functional Groups
- Methyl 3-(3-chloropropoxy)-4-methoxybenzoate Molecular Formula: C₁₂H₁₅ClO₄ Key Differences: A chloropropoxy chain replaces the azetidinyloxy group. Implications: The flexible chloropropoxy chain may increase lipophilicity compared to the rigid azetidine ring.
- Methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate Molecular Formula: C₁₃H₁₃BrN₂O₃ Key Differences: A bromopyrazole group is attached via a methylene linker.
Complex Aromatic Esters
- Methyl-3,5-bis-(4-methoxycarbonyl-phenoxy)-4-methoxybenzoate Molecular Formula: C₂₅H₂₂O₁₀ Key Differences: Multiple aromatic rings and methoxycarbonyl groups create a highly conjugated system. Implications: Increased aromaticity may improve thermal stability but reduce solubility in aqueous media compared to the simpler target compound .
Amino and Amido Derivatives
- Methyl 4-acetamido-2-hydroxybenzoate Molecular Formula: C₁₀H₁₁NO₄ Key Differences: An acetamido group at the 4-position and a hydroxy group at the 2-position. Implications: The amide functionality enables hydrogen bonding, which could enhance solubility in polar solvents relative to the ether-linked azetidine group in the target compound .
Physical Properties
| Compound | Melting Point (°C) | Key Functional Groups |
|---|---|---|
| Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate | Not reported | Azetidinyloxy, methoxy |
| Methyl 4-(azetidin-3-yloxy)benzoate | Not reported | Azetidinyloxy (4-position) |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Not reported | Chloropropoxy |
| Methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate | Not reported | Bromopyrazole |
Note: Melting points for analogs like methyl 3-amino-4-methoxybenzoate derivatives range from 72–82°C, suggesting the target compound may fall within this range .
Biological Activity
Methyl 3-(azetidin-3-yloxy)-4-methoxybenzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : C13H15NO4
Molecular Weight : 249.26 g/mol
IUPAC Name : this compound
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, linked to a methoxy-substituted benzoate moiety. This structural configuration is crucial for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell growth and differentiation.
- Antioxidant Activity : Preliminary studies suggest that it might possess antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The treatment led to a significant reduction in infection severity and was well tolerated by patients.
- Case Study on Cancer Treatment : An experimental study using xenograft models demonstrated that the administration of this compound resulted in reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
